molecular formula C12H13NO3 B8770360 Methyl alpha-acetamidocinnamate

Methyl alpha-acetamidocinnamate

Cat. No. B8770360
M. Wt: 219.24 g/mol
InChI Key: USKHBABPFFAKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl alpha-acetamidocinnamate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl alpha-acetamidocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl alpha-acetamidocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 2-acetamido-3-phenylprop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14)

InChI Key

USKHBABPFFAKJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Acetamidoacrylic acid and acetamidocinnamic acid were hydrogenated using the same general procedure, derivatised using TMS-diazomethane and analysed using the same method described for the corresponding methyl esters.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Following the procedure of step (iv) of Example 1 but using a 300-ml portion of the o-xylene solution of butyl α-acetamidocinnamate as obtained in step (iii) of Example 8 in place of the o-xylene solution of methyl α-acetamidocinnamate, the hydrogenation reaction was carried out in the same manner as in said step (iv) of Example 1. The conversion of butyl α-acetamidocinnamate was 100 percent and the selectivity toward N-acetyl-DL-phenylalanine butyl ester 99 mole percent. The palladium-on-carbon catalyst was filtered off from the reaction mixture, the filtrate was concentrated under reduced pressure and the residue was purified by column chromatography to give 32 g of N-acetyl-DL-phenylalanine butyl ester.
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